molecular formula C9H14N2 B3431504 1-(3-Pyridyl)-1-butylamine CAS No. 90565-27-8

1-(3-Pyridyl)-1-butylamine

Cat. No.: B3431504
CAS No.: 90565-27-8
M. Wt: 150.22 g/mol
InChI Key: DFVSEQGCMQSLKO-UHFFFAOYSA-N
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Description

1-(3-Pyridyl)-1-butylamine is an organic compound characterized by a pyridine ring attached to a butylamine chain

Mechanism of Action

Target of Action

1-(3-Pyridyl)-1-butylamine, also known as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), is a tobacco-specific nitrosamine It’s known that nnk can induce oxidative stress, glial cell activation, and neuronal damage in the brain .

Mode of Action

It’s known that nnk can be metabolized through carbonyl reduction, α-hydroxylation, and pyridine nitrogen oxidation in the liver . The metabolic activation of NNK by cytochrome P450 monooxygenases leads to the formation of DNA alkylation adducts .

Biochemical Pathways

NNK and its metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), are more inclined to the α-methylene hydroxylation pathway . This pathway is part of the metabolic activity of NNK in the brain, which is different from that in the blood . The mean α-hydroxylation ratio in the brain and blood was 0.037 and 0.161, respectively, indicating poor metabolic activity of NNK in the central nervous system .

Pharmacokinetics

The pharmacokinetic profiles of NNK were investigated via blood–brain synchronous microdialysis . NNK and its seven metabolites were well quantified in various regions of the rat brain after peripheral exposure . The average content of NNAL in all brain regions was at least threefold higher than that of NNK, indicating a rapid carbonyl reduction of NNK in the brain .

Action Environment

The action of NNK is influenced by environmental factors. For instance, smoking is a major cause of lung cancer, and NNK is one of the most important carcinogens in cigarette smoke . Therefore, the environment in which NNK is present, such as in the presence of tobacco smoke, can significantly influence its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

1-(3-Pyridyl)-1-butylamine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . For instance, it is known to undergo metabolic activation via α-hydroxylation, leading to the formation of various metabolites . These interactions can influence the function and activity of these biomolecules, thereby affecting the overall biochemical processes within the cell.

Cellular Effects

This compound can have various effects on different types of cells and cellular processes . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to induce oxidative stress, glial cell activation, and neuronal damage in the brain .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to activate the PPARγ pathway, leading to the negative regulation of the NF-κB signaling pathway and subsequent suppression of NF-κB-mediated inflammatory factors .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Pyridyl)-1-butylamine can be synthesized through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with butylamine under reductive amination conditions. This process typically employs a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to facilitate the formation of the desired amine product.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These could include continuous flow synthesis techniques or the use of catalytic systems to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Pyridyl)-1-butylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring, altering the compound’s properties.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

1-(3-Pyridyl)-1-butylamine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in studies related to neurotransmitter analogs and receptor binding.

    Medicine: Research explores its potential as a pharmacophore in drug design and development.

    Industry: It finds applications in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

    Pyrrolidine: A five-membered nitrogen-containing heterocycle with applications in medicinal chemistry.

    Indole: A bicyclic compound with a pyrrole ring fused to a benzene ring, known for its biological activity.

    Piperidine: A six-membered nitrogen-containing heterocycle, commonly used in pharmaceuticals.

Uniqueness: 1-(3-Pyridyl)-1-butylamine is unique due to its combination of a pyridine ring and a butylamine chain, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a variety of chemical reactions and interact with biological targets in ways that differ from other similar compounds.

Properties

IUPAC Name

1-pyridin-3-ylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-4-9(10)8-5-3-6-11-7-8/h3,5-7,9H,2,4,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVSEQGCMQSLKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CN=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474958, DTXSID601306093
Record name 1-(3-Pyridyl)-1-butylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-Propyl-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90565-27-8, 117239-82-4
Record name α-Propyl-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90565-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Pyridyl)-1-butylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-Propyl-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Pyridyl)-1-butylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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